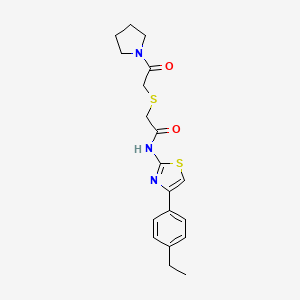

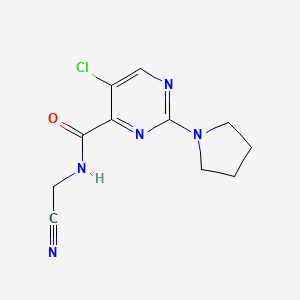

![molecular formula C20H23N5O B2468337 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide CAS No. 1210133-76-8](/img/structure/B2468337.png)

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .

Synthesis Analysis

Benzimidazole can be synthesized starting with o-phenylenediamine and carboxylic acids . The reaction occurs readily in the presence of a strong dehydrating agent, such as polyphosphoric acid .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Benzimidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antiviral Research

The compound has shown promise in antiviral research, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. A study by Al-Masoudi et al. (2007) explored derivatives of nitroimidazole, a class to which our compound is related, demonstrating their potential in inhibiting HIV-1 and HIV-2 replication in MT-4 cells Al-Masoudi, N., Al-Soud, Y., De Clercq, E., & Pannecouque, C. (2007). Nitroimidazoles Part 6. Synthesis, Structure and in Vitro anti-HIV Activity of New 5-substituted Piperazinyl-4-nitroimidazole Derivatives. Antiviral Chemistry and Chemotherapy, 18, 191-200.

Antimicrobial and Antifungal Applications

Lv et al. (2017) reported on the synthesis and antimycobacterial activity of imidazo[1,2-a]pyridine-3-carboxamide derivatives, highlighting the compound's efficacy against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. This research underscores the compound's potential utility in tackling tuberculosis, a global health challenge Lv, K., Li, L., Wang, B., Liu, M., Wang, B., Shen, W., Guo, H., & Lu, Y. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 137, 117-125.

Anticancer Potential

Research by Catalano et al. (2008) focused on the development of constrained analogues of tocainide, revealing that derivatives of the compound demonstrated significant potency as voltage-gated skeletal muscle sodium channel blockers. This discovery opens up new avenues for the treatment of diseases related to sodium channel dysfunctions, including certain types of cancer Catalano, A., Carocci, A., Corbo, F., Franchini, C., Muraglia, M., Scilimati, A., De Bellis, M., De Luca, A., Camerino, D., Sinicropi, M., & Tortorella, V. (2008). Constrained analogues of tocainide as potent skeletal muscle sodium channel blockers towards the development of antimyotonic agents. European Journal of Medicinal Chemistry, 43(11), 2535-2540.

Inhibition of Biofilm Formation

Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked by a piperazine linker, demonstrating potent inhibitory effects against bacterial biofilm formation. This research highlights the compound's relevance in addressing bacterial resistance through biofilm disruption, providing a strategic approach to combating persistent infections Mekky, A. E. M., & Sanad, S. (2020). Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker: Synthesis of potent bacterial biofilm and MurB inhibitors. Bioorganic Chemistry, 102, 104094.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazoles, are known to be key components in functional molecules used in a variety of applications .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, depending on the functional groups present and the nature of the target .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to exhibit considerable cytotoxicity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-14-7-8-16(13-15(14)2)21-20(26)25-11-9-24(10-12-25)19-22-17-5-3-4-6-18(17)23-19/h3-8,13H,9-12H2,1-2H3,(H,21,26)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAXUCARTFCGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

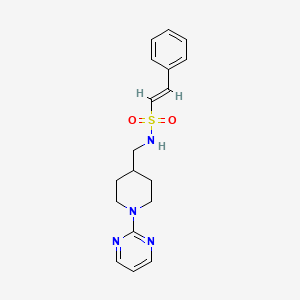

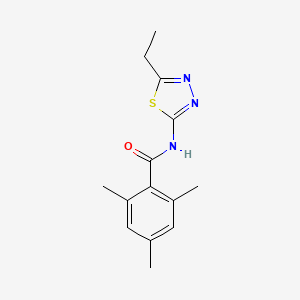

![3-[(2S)-2-Carbamoyl-2-methylpyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2468259.png)

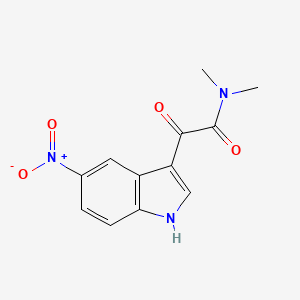

![3-(4-methoxyphenyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468265.png)

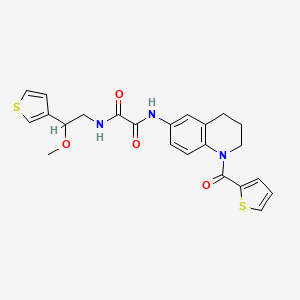

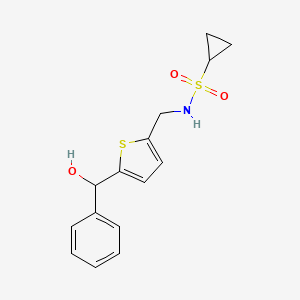

![Ethyl 4-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2468266.png)

![6-(2-Chlorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468271.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide](/img/structure/B2468275.png)

![Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2468277.png)